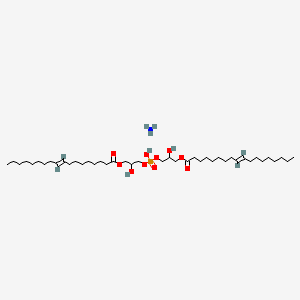

Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1'-(3'-oleoyl-2'-hydroxy)-glycerol (ammonium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt): is a lysophospholipid, a class of lipids that play a crucial role in cell membrane structure and function. This compound is an analog of plasmalogen lysophosphatidylethanolamine and is known for its involvement in various biological processes, including lipid signaling and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced techniques such as continuous flow reactors to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oleoyl chains, leading to the formation of hydroperoxides and other oxidized derivatives.

Reduction: Reduction reactions can target the phosphoester bonds, potentially converting them into phosphite esters.

Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.

Major Products:

Oxidation: Hydroperoxides and other oxidized lipids.

Reduction: Phosphite esters and reduced glycerol derivatives.

Substitution: Acylated glycerol phospholipids.

Scientific Research Applications

Chemistry: The compound is used in studies related to lipid biochemistry and membrane dynamics. Its unique structure makes it a valuable tool for investigating lipid-protein interactions and membrane fluidity .

Biology: In biological research, this lysophospholipid is utilized to study cellular signaling pathways, particularly those involving lipid mediators. It has been shown to induce transient increases in intracellular calcium levels, influencing various cellular processes .

Medicine: The compound’s role in modulating immune responses has been explored in medical research. It has been found to increase the production of interleukin-2 (IL-2) and interleukin-4 (IL-4) in certain immune cells, indicating its potential in immunotherapy .

Industry: In the pharmaceutical and cosmetic industries, this compound is used as an ingredient in formulations aimed at enhancing skin barrier function and hydration .

Mechanism of Action

The mechanism of action of sn-(1-oleoyl-2-hydroxy)-glycerol-3-phospho-sn-3’-(1’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) involves its interaction with lipid receptors and signaling pathways. It binds to lysophosphatidic acid receptors (LPA1), triggering a cascade of intracellular events that lead to changes in calcium levels and activation of downstream signaling molecules. This interaction influences various cellular functions, including proliferation, differentiation, and immune responses .

Comparison with Similar Compounds

- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine

- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)

- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine

Comparison: While all these compounds share a similar glycerol backbone and oleoyl chain, their head groups differ, leading to distinct biological activities and applications. For example, 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine is primarily involved in membrane structure and signaling, whereas 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) acts as a potent LPA receptor agonist, influencing cell proliferation and survival .

Properties

Molecular Formula |

C42H82NO10P |

|---|---|

Molecular Weight |

792.1 g/mol |

IUPAC Name |

azane;[2-hydroxy-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17+,20-18+; |

InChI Key |

YRFISMFFADMBIY-ZGWGUCJNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COP(=O)(OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC)O.N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)

![4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12070358.png)

![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)

![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)